![molecular formula C14H12N4O2 B1385243 7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 956576-87-7](/img/structure/B1385243.png)
7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Overview
Description
7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a chemical compound with the molecular formula C14H12N4O2 and a molecular weight of 268.27 . It is used for proteomics research .
Synthesis Analysis
The synthesis of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines, which are related to the compound , has been achieved through a two-step synthesis sequence starting from the appropriate methyl ketone .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12N4O2/c1-8-11(9-5-3-2-4-6-9)13-16-7-10(14(19)20)12(15)18(13)17-8/h2-7H,15H2,1H3,(H,19,20) . This code provides a detailed description of the molecule’s structure.Chemical Reactions Analysis
The free amino-group in the bicyclic system of this compound tends to react, in the presence of hydrochloric acid, with 1,3-dicarbonyl compounds . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Physical And Chemical Properties Analysis
The compound has a molecular weight of 268.27 . More specific physical and chemical properties such as melting point, IR, NMR, and MS data are not available in the retrieved sources for this exact compound.Scientific Research Applications
- Medicinal and Pharmaceutical Applications : These compounds are key structural motifs in various drugs used for treating cancer, inflammatory or viral diseases .
- Pesticides : Some derivatives have been patented for use as herbicides and insecticides .
- Dyes and Pigments : Due to their significant photophysical properties, these compounds have attracted attention in material science .
- Antimicrobial and Anticancer : They show promising activity as antimicrobial and anticancer agents .
- Antitubercular : Pyrazolo[1,5-a]pyrimidines derivatives have been studied for their antitubercular properties .
- Enzyme Inhibitors : These derivatives are also explored for their potential as enzyme inhibitors .
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[1,5-a]pyrimidine scaffold have been reported to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell proliferation .
Mode of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been reported to inhibit cdks, potentially leading to the suppression of cell proliferation .
Biochemical Pathways
The inhibition of cdks by similar compounds can affect the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activity against various cancer cell lines .
properties
IUPAC Name |
7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-8-11(9-5-3-2-4-6-9)13-16-7-10(14(19)20)12(15)18(13)17-8/h2-7H,15H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPMLIDJRAYXTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=C1C3=CC=CC=C3)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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